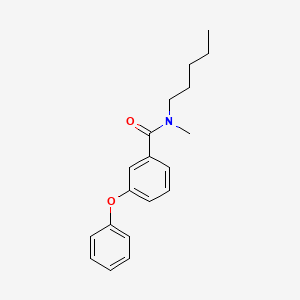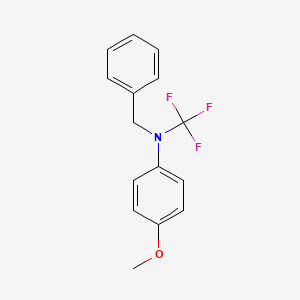![molecular formula C11H18O B12543198 Bicyclo[4.1.0]heptan-1-ol, 5-(3-butenyl)- CAS No. 147950-48-9](/img/structure/B12543198.png)
Bicyclo[4.1.0]heptan-1-ol, 5-(3-butenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[410]heptan-1-ol, 5-(3-butenyl)- is a bicyclic organic compound characterized by a unique structure that includes a bicyclo[410]heptane ring system with a hydroxyl group at the first position and a butenyl group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.1.0]heptan-1-ol, 5-(3-butenyl)- typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include mild temperatures and the presence of a suitable solvent to facilitate the cycloisomerization process.
Industrial Production Methods
化学反応の分析
Types of Reactions
Bicyclo[4.1.0]heptan-1-ol, 5-(3-butenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The butenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted bicyclo[4.1.0]heptane derivatives.
科学的研究の応用
Bicyclo[4.1.0]heptan-1-ol, 5-(3-butenyl)- has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Bicyclo[4.1.0]heptan-1-ol, 5-(3-butenyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing the activity of these targets and modulating various biochemical pathways.
類似化合物との比較
Similar Compounds
- 7-Oxabicyclo[4.1.0]heptan-3-ol, 6-(3-hydroxy-1-butenyl)-1,5,5-trimethyl-
- Bicyclo[4.1.0]heptan-3-ol, 4,7,7-trimethyl-, (1α,3β,4α,6α)-
Uniqueness
Bicyclo[4.1.0]heptan-1-ol, 5-(3-butenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new pharmaceuticals.
特性
CAS番号 |
147950-48-9 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC名 |
5-but-3-enylbicyclo[4.1.0]heptan-1-ol |
InChI |
InChI=1S/C11H18O/c1-2-3-5-9-6-4-7-11(12)8-10(9)11/h2,9-10,12H,1,3-8H2 |
InChIキー |
VTAKVKLCCICGLP-UHFFFAOYSA-N |
正規SMILES |
C=CCCC1CCCC2(C1C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


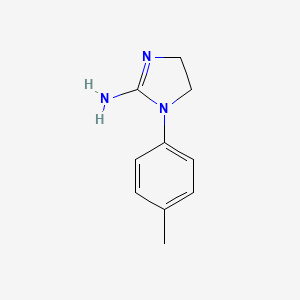
![N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine](/img/structure/B12543116.png)
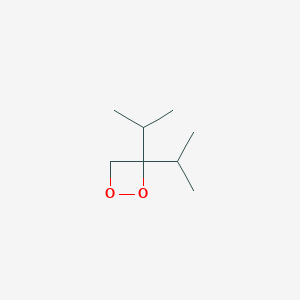
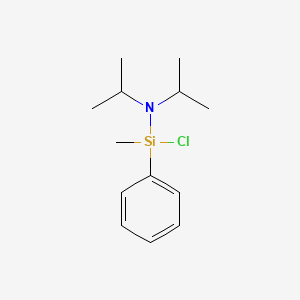
![4-[(1,2-Dihydrotetrazolo[1,5-a]quinazolin-5-yl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B12543138.png)
![4-[Methyl(propan-2-yl)amino]benzonitrile](/img/structure/B12543146.png)
![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B12543152.png)
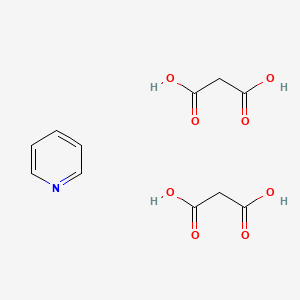
![[(E)-Diazenediyl]bis[(2-methylphenyl)methanone]](/img/structure/B12543174.png)
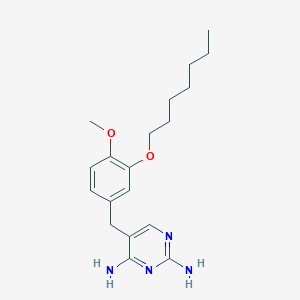
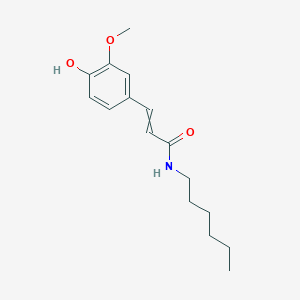
![4-Benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12543190.png)
